A Technical Guide to Tetrazine-Ph-NHCO-PEG6-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Technical Guide to Tetrazine-Ph-NHCO-PEG6-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tetrazine-Ph-NHCO-PEG6-NH-Boc, a heterobifunctional linker at the forefront of bioorthogonal chemistry and targeted protein degradation. This document details the compound's core attributes, experimental protocols for its application, and quantitative data to support its use in research and development.
Core Concepts and Chemical Properties
Tetrazine-Ph-NHCO-PEG6-NH-Boc is a versatile chemical tool designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] Its structure is composed of four key functional moieties:
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Tetrazine: An aromatic ring with four nitrogen atoms that participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3][4] This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise labeling of biomolecules in complex biological systems.[4][5]
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Phenyl (Ph) Group: Provides rigidity and stability to the linker structure.
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Polyethylene Glycol (PEG6): A six-unit PEG spacer that enhances the hydrophilicity and solubility of the molecule in aqueous environments. The PEG linker also provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity.
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Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs.
The unique combination of these functional groups makes Tetrazine-Ph-NHCO-PEG6-NH-Boc an ideal linker for constructing complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C29H46N6O9 | MedChemExpress |
| Molecular Weight | 622.71 g/mol | MedChemExpress |
| Purity | >95% (typically analyzed by HPLC) | Conju-Probe |
| Physical Form | Red oil | Conju-Probe |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | Conju-Probe |
| Storage Conditions | Store at -20°C for long-term stability | Conju-Probe |
Experimental Protocols
General Protocol for Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes the fundamental "click" reaction between a tetrazine-containing molecule, such as Tetrazine-Ph-NHCO-PEG6-NH-Boc, and a trans-cyclooctene (TCO)-modified biomolecule.
Materials:
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Tetrazine-Ph-NHCO-PEG6-NH-Boc
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TCO-functionalized molecule (e.g., protein, antibody, or small molecule)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker.
Procedure:
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Dissolution of Tetrazine Linker: Prepare a stock solution of Tetrazine-Ph-NHCO-PEG6-NH-Boc in anhydrous DMF or DMSO. The concentration will depend on the specific application.
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Reaction Setup: In a suitable reaction vessel, dissolve the TCO-functionalized molecule in the reaction buffer.
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Initiation of Reaction: Add the desired molar excess of the Tetrazine-Ph-NHCO-PEG6-NH-Boc stock solution to the solution containing the TCO-modified molecule. The reaction is typically very fast and proceeds at room temperature. The disappearance of the characteristic red color of the tetrazine can sometimes be used as a visual indicator of reaction progression.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein conjugation).
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Purification: Once the reaction is complete, the resulting conjugate can be purified from unreacted starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
Workflow for iEDDA Reaction
Caption: Inverse Electron Demand Diels-Alder (iEDDA) Reaction Workflow.
Protocol for the Synthesis of a PROTAC using Tetrazine-Ph-NHCO-PEG6-NH-Boc
This protocol outlines a modular approach for the synthesis of a PROTAC, a molecule designed to induce the degradation of a target protein.
Materials:
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Tetrazine-Ph-NHCO-PEG6-NH-Boc
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Ligand for the target protein of interest (POI), functionalized with a TCO group (POI-TCO).
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Ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) or VHL-1), with a functional group for conjugation (e.g., a carboxylic acid).
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Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
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Peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
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Anhydrous solvents (DMF, DCM).
Procedure:
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Deprotection of the Amine:
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Dissolve Tetrazine-Ph-NHCO-PEG6-NH-Boc in a solution of TFA in DCM (e.g., 20% TFA).
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by LC-MS.
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Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Tetrazine-Ph-NHCO-PEG6-NH2).
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Activation of the E3 Ligase Ligand:
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In a separate flask, dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
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Add peptide coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA) to activate the carboxylic acid.
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Coupling Reaction:
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Add the deprotected linker (Tetrazine-Ph-NHCO-PEG6-NH2) to the activated E3 ligase ligand solution.
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Stir the reaction at room temperature overnight.
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Monitor the reaction by LC-MS.
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Purify the resulting intermediate (Tetrazine-PEG-E3 Ligand) by HPLC.
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Final iEDDA Reaction:
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Dissolve the purified Tetrazine-PEG-E3 Ligand intermediate in a suitable solvent (e.g., DMF/PBS mixture).
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Add the POI-TCO ligand.
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The iEDDA reaction will proceed rapidly at room temperature.
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Monitor the formation of the final PROTAC by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC.
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PROTAC Synthesis Workflow
Caption: Modular PROTAC Synthesis Workflow.
Signaling Pathways and Logical Relationships
The primary "signaling pathway" in the context of Tetrazine-Ph-NHCO-PEG6-NH-Boc is the chemical reaction sequence that enables its function. The logical relationship is a step-wise progression from a protected, bifunctional linker to a fully assembled, functional bioconjugate.
Logical Flow of Bioconjugation
Caption: Logical Flow for Using the Tetrazine Linker.
Conclusion
Tetrazine-Ph-NHCO-PEG6-NH-Boc is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure and predictable reactivity through the iEDDA reaction allow for the precise construction of complex biomolecular architectures. The inclusion of a PEG spacer enhances its utility in biological systems, and the protected amine provides a valuable handle for multi-step synthetic strategies. This guide provides the foundational knowledge and experimental frameworks to effectively utilize this advanced linker in a variety of cutting-edge applications, from targeted drug delivery and in vivo imaging to the development of novel therapeutics based on protein degradation.
